Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: Molecular Weight and Conformational Divergence
The target compound features a pyrrolidine ring (5-membered nitrogen heterocycle), while its closest commercial analog, Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352510-61-2), contains a piperidine ring (6-membered). This ring size difference produces a molecular weight delta of 14.02 Da (337.42 vs. 351.44 g/mol) and a formula difference of CH2 (C20H23N3O2 vs. C21H25N3O2) . In medicinal chemistry, ring size governs conformational puckering: pyrrolidine adopts envelope/twist conformations with pseudorotation, while piperidine preferentially occupies chair conformations, leading to distinct spatial presentation of substituents and divergent target-binding geometries . Both compounds are available at NLT 98% purity from a common supplier .
| Evidence Dimension | Molecular weight and formula as a function of ring size |
|---|---|
| Target Compound Data | MW 337.42 Da; Formula C20H23N3O2; 5-membered pyrrolidine ring |
| Comparator Or Baseline | Piperidine analog (CAS 1352510-61-2): MW 351.44 Da; Formula C21H25N3O2; 6-membered piperidine ring |
| Quantified Difference | ΔMW = 14.02 Da; ΔFormula = CH2; Ring size difference = 1 methylene unit |
| Conditions | Commercial product specifications from MolCore; structural comparison |
Why This Matters
For procurement, the 14 Da molecular weight difference and distinct ring conformation directly impact chromatographic retention, mass spectrometric detection, and downstream SAR interpretation, making the pyrrolidine scaffold functionally non-interchangeable with the piperidine analog.
